![molecular formula C24H15FN4O4 B2537747 3-(4-氟苯基)-1-(3-硝基苯基)-8,9-二氢-1H-[1,4]二氧杂环[2,3-g]吡唑并[4,3-c]喹啉 CAS No. 901021-81-6](/img/structure/B2537747.png)
3-(4-氟苯基)-1-(3-硝基苯基)-8,9-二氢-1H-[1,4]二氧杂环[2,3-g]吡唑并[4,3-c]喹啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a complex organic molecule with multiple functional groups, including a fluorophenyl group, a nitrophenyl group, and a pyrazoloquinoline core. These functional groups could potentially give the compound unique chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be quite complex. It would likely exhibit aromaticity due to the presence of phenyl and pyrazoloquinoline groups, and the nitro and fluoro substituents could significantly affect its electronic structure .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and reagents present. The nitro group could potentially undergo reduction reactions, and the aromatic rings could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a fluorine atom could increase its stability and lipophilicity, potentially affecting its solubility and reactivity .科学研究应用
Anticancer Properties
This compound has shown promising anti-proliferative activity against cancer cell lines. Specifically, two derivatives (compounds 15 and 16) exhibited excellent broad-spectrum cytotoxicity in NCI 60 cancer cell assays. Their GI50 values ranged from 0.018 to 9.98 μM. Additionally, these derivatives effectively inhibited EGFR tyrosine kinase, with IC50 values of 0.054 and 0.135 μM for compounds 4 and 15, respectively. The ability of compounds 15 and 16 to inhibit P-glycoprotein was also demonstrated, making them potential candidates for cancer therapy .
Reversal of Multidrug Resistance
The compound’s ability to inhibit P-glycoprotein suggests its potential in overcoming multidrug resistance in cancer cells. In a mechanistic study, compounds 15 and 16 exhibited cytotoxicity against DOX/MDA-MB-468 cells, with IC50 values of 0.267 and 0.844 μM, respectively. This property could enhance the efficacy of existing chemotherapeutic agents .
Cell Cycle Modulation
Compound 16 induced cell cycle arrest at the S phase, accompanied by an increase in the pre-G cell population in MDA-MB-468 cells. Furthermore, it promoted apoptosis in a time-dependent manner. These effects on cell cycle progression and apoptosis warrant further investigation for potential therapeutic applications .
Molecular Docking and EGFR Binding
A molecular docking study revealed that the compound’s potent inhibitory activity is likely due to its interaction within the EGFR binding site. Understanding these interactions can guide drug design and optimization for targeted therapies .
Fluorescent Materials
While not directly related to its biological applications, pyrido[2,3-b]pyrazine-based compounds like this one have been explored as fluorescent materials. High photoluminescence quantum efficiency (PLQY) and simple molecular structures are desirable for cost-effective multicolor display applications .
Patent Applications
Although specific patents related to this compound were not mentioned in the available literature, it’s worth exploring patent databases for any novel applications or formulations. Patents can provide insights into commercial and industrial uses .
作用机制
未来方向
属性
IUPAC Name |
14-(4-fluorophenyl)-12-(3-nitrophenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15),13,16-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15FN4O4/c25-15-6-4-14(5-7-15)23-19-13-26-20-12-22-21(32-8-9-33-22)11-18(20)24(19)28(27-23)16-2-1-3-17(10-16)29(30)31/h1-7,10-13H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOLNGFWAGIMQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)N=CC4=C3N(N=C4C5=CC=C(C=C5)F)C6=CC(=CC=C6)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-1-(3-nitrophenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。